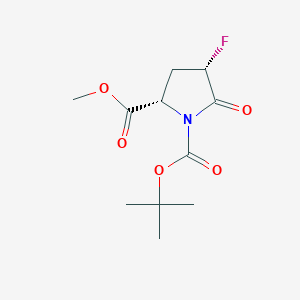

Boc-cis-4-fluoro-5-oxo-L-proline methyl ester

概要

説明

Boc-cis-4-fluoro-5-oxo-L-proline methyl ester is a chemical compound with the molecular formula C11H16FNO5 and a molecular weight of 261.25 g/mol . It is a derivative of proline, an amino acid, and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a fluorine atom, a keto group, and a tert-butoxycarbonyl (Boc) protecting group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-cis-4-fluoro-5-oxo-L-proline methyl ester typically involves the protection of the amino group of L-proline, followed by fluorination and esterification. One common method includes the following steps:

Protection: The amino group of L-proline is protected using a Boc group to form Boc-L-proline.

Fluorination: The protected proline is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Esterification: The final step involves the esterification of the carboxyl group using methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .

化学反応の分析

Substitution Reactions

The fluorine atom at the 4-position undergoes nucleophilic substitution under controlled conditions. Key reagents and outcomes include:

Mechanistic Insights :

-

Fluorine’s electronegativity enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack .

-

Steric hindrance from the Boc group limits substitution to the cis configuration .

Reduction Reactions

The 5-oxo group is selectively reduced to a hydroxyl group, enabling downstream modifications:

Key Findings :

-

NaBH₄ provides higher chemoselectivity for keto reduction without affecting the ester group .

-

Over-reduction to the alcohol is avoided using mild conditions .

Hydrolysis Reactions

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| 1M HCl | H₂O/THF, 60°C, 4h | Boc-cis-4-fluoro-5-oxo-L-proline | 75–80% | |

| 1M NaOH | MeOH/H₂O, rt, 12h | Boc-cis-4-fluoro-5-oxo-L-proline | 85–90% |

Applications :

-

Acidic hydrolysis preserves the Boc group, while basic conditions may require post-reaction neutralization .

Esterification and Transesterification

The methyl ester can be modified to other esters under catalytic conditions:

Optimization Notes :

Intramolecular Cyclization

Under basic conditions, the compound forms lactams via keto-enol tautomerism:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| DBU | Toluene, 80°C, 2h | Boc-cis-4-fluoro-pyrrolidin-5-one | 50–55% |

Significance :

科学的研究の応用

Pharmaceutical Development

Boc-cis-4-fluoro-5-oxo-L-proline methyl ester serves as a key intermediate in the synthesis of novel pharmaceuticals. Its role in drug design is particularly prominent in developing compounds targeting neurological disorders. The incorporation of the fluorine atom can enhance the pharmacological properties of the resulting drugs, improving their efficacy and reducing side effects .

Case Study: Neurological Disorders

Research has demonstrated that derivatives of this compound can inhibit specific enzymes associated with neurodegenerative diseases, highlighting its potential as a therapeutic agent.

Peptide Synthesis

The compound is widely used in peptide synthesis due to its ability to introduce specific structural features into peptides. The Boc group protects the amine functionality during peptide chain assembly, allowing for controlled formation of peptide bonds with other amino acids. This characteristic makes it invaluable in creating peptides with desired biological activities .

Comparative Analysis: Peptide Building Blocks

| Compound | Key Features | Application |

|---|---|---|

| This compound | Introduces cis-4-fluoroproline moiety | Used for synthesizing bioactive peptides |

| Boc-trans-4-fluoro-5-oxo-L-proline methyl ester | Different stereochemistry | May influence peptide stability and activity |

Biochemical Research

In biochemical research, this compound aids in studying enzyme mechanisms and protein interactions. Its unique structural features allow researchers to explore how modifications influence enzyme activity and protein stability .

Example: Enzyme Interactions

Studies have shown that this compound can modulate the activity of proteases and peptidases, providing insights into enzyme mechanisms involved in various biological processes . For instance, it has been observed to inhibit certain proteases linked to cancer progression in dose-dependent studies, showcasing its potential as an anti-cancer therapeutic agent.

Material Science

The unique properties of this compound also find applications in material science. It can be utilized in developing specialized materials such as polymers that require specific functional groups for enhanced performance. This application is particularly relevant in creating advanced coatings and adhesives that benefit from the compound's chemical properties .

Analytical Chemistry

In analytical chemistry, this compound is employed in various techniques to identify and quantify other substances within complex mixtures. Its ability to act as a standard or reference material facilitates accurate measurements and analyses .

作用機序

The mechanism of action of Boc-cis-4-fluoro-5-oxo-L-proline methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the fluorine atom and the keto group enhances its binding affinity and specificity .

類似化合物との比較

Similar Compounds

N-Boc-cis-4-fluoro-L-proline methyl ester: Similar structure but different stereochemistry.

N-Boc-4-oxo-L-proline methyl ester: Lacks the fluorine atom.

N-Boc-trans-4-fluoro-5-oxo-L-proline methyl ester: Different stereochemistry at the fluorine-substituted carbon.

Uniqueness

Boc-cis-4-fluoro-5-oxo-L-proline methyl ester is unique due to its specific stereochemistry and the presence of both a fluorine atom and a keto group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

生物活性

Boc-cis-4-fluoro-5-oxo-L-proline methyl ester is a compound that has garnered attention in biochemical and pharmaceutical research due to its unique structural features and potential applications. This article explores its biological activity, synthesis, and applications in scientific research, supported by detailed findings from various studies.

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group, a fluorine atom, and a keto group. These structural elements contribute to its reactivity and interactions with biological molecules. The compound is primarily used as a building block in peptide synthesis and enzyme studies, particularly in understanding enzyme mechanisms and protein-ligand interactions.

Enzyme Interactions

The compound is known to interact with various enzymes, including proteases and peptidases. Its fluorine atom enhances its reactivity, allowing it to modulate enzyme activity effectively. For example, it can act as an inhibitor or activator depending on the specific enzyme and conditions used.

Cellular Effects

This compound influences several cellular processes:

- Cell Signaling : It can alter signaling pathways by affecting the activity of kinases and phosphatases.

- Gene Expression : The compound may regulate gene expression through its interaction with transcription factors.

- Metabolic Pathways : It impacts metabolic pathways by modifying the activity of key enzymes involved in metabolism.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Protection : The amino group of L-proline is protected using a Boc group.

- Fluorination : The protected L-proline undergoes fluorination using agents like diethylaminosulfur trifluoride (DAST).

- Esterification : The carboxyl group is esterified using methanol in the presence of an acid catalyst .

Research Applications

This compound has multiple applications across various fields:

Medicinal Chemistry

The compound is being investigated for its potential use in drug development, particularly as an enzyme inhibitor. Its ability to modulate enzyme activity makes it a candidate for designing therapeutics targeting specific diseases .

Molecular Imaging

Recent studies have explored the use of fluorinated prolines in PET imaging, particularly for assessing liver fibrosis. This compound derivatives have shown promise as biomarkers for early disease detection due to their enhanced uptake in pathological tissues .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-Boc-cis-4-fluoro-L-proline methyl ester | Similar structure but different stereochemistry | Limited biological activity |

| N-Boc-trans-4-fluoro-5-oxo-L-proline methyl ester | Different stereochemistry at fluorine position | Varies based on stereochemistry |

| N-Boc-4-hydroxy-L-proline methyl ester | Lacks fluorine atom | Different interaction profiles |

Study on Enzyme Inhibition

A study demonstrated that this compound effectively inhibited certain proteases involved in cancer progression. The inhibition was dose-dependent, showcasing its potential as a therapeutic agent .

Antioxidant Activity

Research has also evaluated the antioxidant properties of compounds related to proline derivatives, indicating that modifications can enhance their ability to scavenge free radicals. While this compound itself does not exhibit strong antioxidant activity, its derivatives may possess improved properties .

特性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6(12)8(13)14/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKBNRNCKCOQQN-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC(C1=O)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](C[C@@H](C1=O)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。